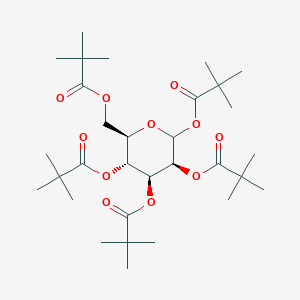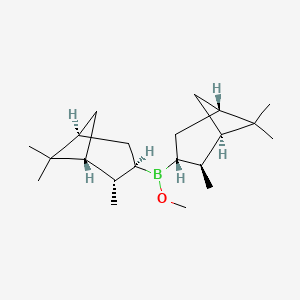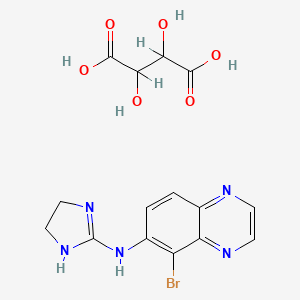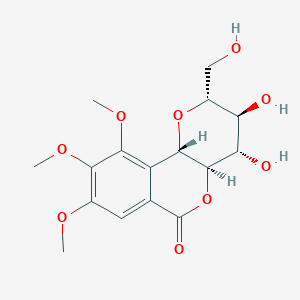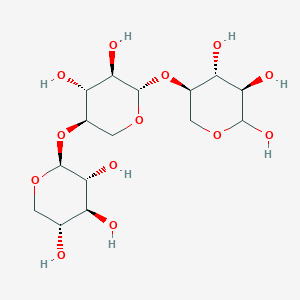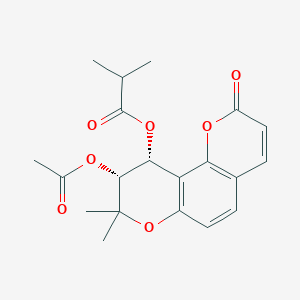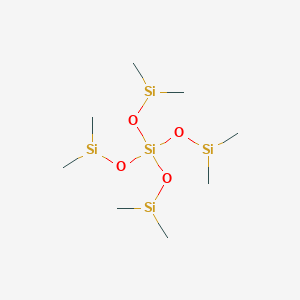![molecular formula C15H13FN4O B1631283 Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate CAS No. 304874-06-4](/img/structure/B1631283.png)
Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate
Descripción general
Descripción
“Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate” is a chemical compound with the molecular formula C15H13FN4O. It is also known by other names such as “1-[(2-Fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carboximidic acid methyl ester” and "pyrazolo[3,4-b]pyridine-3-carbiMidate" .
Molecular Structure Analysis
The molecular structure of this compound has been confirmed by various spectroscopic techniques such as 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the retrieved papers, alcohols generally react with a hydrogen halide to produce an alkyl halide and water . The order of reactivity of alcohols is 3° > 2° > 1° methyl, and the order of reactivity of the hydrogen halides is HI > HBr > HCl .Aplicaciones Científicas De Investigación
Fluorescent Tag for Carbohydrates Analysis
- 1,3-di(2-pyridyl)-1,3-propanedione (DPPD), a compound structurally similar to Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbimidate, has been used as a fluorogenic labeling reagent for sugars. This application enables sensitive HPLC-based detection and analysis of monosaccharides in complex biological matrices, such as blood and milk samples (Cai et al., 2014).
GPR39 Agonists Discovery
- Molecules structurally related to this compound have been identified as novel GPR39 agonists. These compounds have been characterized for their signaling patterns and show potential for kinase off-target applications (Sato et al., 2016).
Tuning Electronic Properties for OLEDs
- Iridium(III) carbene complexes with N^N′ ligands, including structures similar to this compound, have been investigated. These complexes are relevant in organic light-emitting diodes (OLEDs), where tuning electronic properties and quantum efficiency is crucial (Liu et al., 2014).
Anticonvulsant Activity
- Analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, structurally related to the compound , have been synthesized and evaluated for their anticonvulsant activity, highlighting the potential therapeutic applications in neurology (Kelley et al., 1995).
PDE9 Inhibitor Characterization
- Compounds structurally similar have been characterized as potent and selective inhibitors of phosphodiesterase 9 (PDE9), with potential applications in treating neurological disorders like Alzheimer's disease (Wunder et al., 2005).
Novel Anti-Lung Cancer Activity
- Fluoro substituted benzo[b]pyran compounds, which share a similar structure, have shown promising anti-lung cancer activity. This indicates the potential of this compound in oncology research (Hammam et al., 2005).
Propiedades
IUPAC Name |
methyl 1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboximidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O/c1-21-14(17)13-11-6-4-8-18-15(11)20(19-13)9-10-5-2-3-7-12(10)16/h2-8,17H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKGRWHECMNHBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=NN(C2=C1C=CC=N2)CC3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



